rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide is a synthetic compound with the molecular formula and a molar mass of approximately 309.4 g/mol. It is recognized by its CAS number 1346597-38-3. This compound features a cyclopropane ring and is characterized by the presence of a hydroxymethyl group, benzyl, and ethyl substituents, which contribute to its unique properties and potential applications in medicinal chemistry.
Source and Classification
This compound is classified as an amide due to the presence of the carboxamide functional group. It is often utilized in pharmaceutical research, particularly in the synthesis of metabolites related to various therapeutic agents, including Milnacipran, a medication used in the treatment of fibromyalgia and major depressive disorder.
The synthesis of rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide typically involves several chemical reactions that can be categorized into the following methods:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide can be represented with the following structural features:
CCN(Cc1ccccc1)C(=O)[C@@]2(C[C@@H]2CO)c3ccccc3The chemical reactivity of rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide can be analyzed through its potential reactions:
Technical details regarding these reactions depend on reaction conditions such as temperature, pH, and solvent systems.
The mechanism of action for rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide is primarily explored in relation to its metabolites in pharmacological studies. It is believed to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition pathways, similar to Milnacipran.
The predicted pKa value is around 15.10, indicating its acidic strength in aqueous solutions.
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide has significant applications in scientific research, particularly in:
This compound exemplifies a versatile structure that bridges synthetic chemistry with biological applications, making it an important subject for ongoing research in pharmacology and medicinal chemistry.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: